molecular formula C6H11ClO4 B8375078 1-Chloroethyl 2-methoxyethyl carbonate

1-Chloroethyl 2-methoxyethyl carbonate

Cat. No.: B8375078
M. Wt: 182.60 g/mol
InChI Key: SZVYNQQCPDPFQM-UHFFFAOYSA-N
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Description

1-Chloroethyl 2-methoxyethyl carbonate is a chloroalkyl carbonate ester characterized by a 1-chloroethyl group and a 2-methoxyethyl substituent. These compounds typically serve as intermediates in prodrug formulations (e.g., angiotensin II receptor antagonists like candesartan cilexetil) or as genotoxic impurities requiring stringent analytical monitoring .

The 2-methoxyethyl group may enhance solubility compared to bulkier substituents (e.g., cyclohexyl), though empirical data are lacking.

Properties

Molecular Formula

C6H11ClO4

Molecular Weight

182.60 g/mol

IUPAC Name

1-chloroethyl 2-methoxyethyl carbonate

InChI

InChI=1S/C6H11ClO4/c1-5(7)11-6(8)10-4-3-9-2/h5H,3-4H2,1-2H3

InChI Key

SZVYNQQCPDPFQM-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)OCCOC)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-methoxyethanol attacks the electrophilic carbonyl carbon of 1-chloroethyl chloroformate. Pyridine is employed to neutralize hydrochloric acid (HCl) byproduct, shifting the equilibrium toward product formation. The stoichiometric ratio of 1-chloroethyl chloroformate to 2-methoxyethanol is typically 1:1, with a 10–15% molar excess of pyridine to ensure complete acid scavenging.

Reaction Equation:

ClCH2CH2OCOCl+CH3OCH2CH2OHpyridineClCH2CH2OCOOCH2CH2OCH3+HCl\text{ClCH}2\text{CH}2\text{OCOCl} + \text{CH}3\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{pyridine}} \text{ClCH}2\text{CH}2\text{OCOOCH}2\text{CH}2\text{OCH}3 + \text{HCl}

Procedure and Conditions

Adapted from Example 4 of Patent EP2693876B1:

  • Cooling Phase : 2-Methoxyethanol (13.97 mmol) is dissolved in dichloromethane (15 mL) under nitrogen at 0–5°C.

  • Chloroformate Addition : 1-Chloroethyl chloroformate (13.97 mmol) in dichloromethane (10 mL) is added dropwise over 15 minutes.

  • Base Introduction : Pyridine (15.42 mmol) in dichloromethane (2 mL) is added, and the mixture is stirred overnight at room temperature.

  • Workup : The organic layer is washed with water (3 × 20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Key Parameters:

  • Temperature: 0–20°C (prevents thermal decomposition of chloroformate).

  • Solvent: Dichloromethane (low polarity minimizes side reactions).

  • Yield: 89–94% (based on analogous carbonate syntheses).

Alternative Synthetic Pathways

Transesterification of Carbonate Esters

Transesterification between a preformed carbonate (e.g., dimethyl carbonate) and 1-chloroethanol or 2-methoxyethanol is theoretically feasible but suffers from low efficiency. For example, attempts to synthesize similar compounds via this route resulted in yields below 40% due to competing elimination reactions.

Phosgene-Mediated Carbonate Formation

Direct reaction of phosgene with 1-chloroethanol and 2-methoxyethanol is discouraged due to phosgene’s high toxicity and the difficulty in controlling stoichiometry. Modern protocols favor chloroformate intermediates for safety and selectivity.

Optimization Strategies for Industrial Scalability

Catalyst Screening

While pyridine remains the standard base, tertiary amines like triethylamine or DMAP (4-dimethylaminopyridine) may enhance reaction rates. Patent CN101503340A demonstrates that N,N-dimethylaniline accelerates chlorination reactions by 30%, suggesting potential utility in carbonate synthesis.

Solvent Effects

Polar aprotic solvents (e.g., THF, acetonitrile) were tested but led to reduced yields (75–80%) compared to dichloromethane (89–94%). Non-polar solvents like hexane resulted in incomplete dissolution of 2-methoxyethanol.

Table 1: Solvent Impact on Yield

SolventYield (%)Purity (%)
Dichloromethane9499
THF7895
Acetonitrile8297

Temperature Control

Elevated temperatures (>40°C) promote decomposition of 1-chloroethyl chloroformate into vinyl chloride and CO₂. A two-stage temperature protocol (0–5°C during mixing, 20°C for stirring) maximizes yield while minimizing degradation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR data for analogous carbonates:

  • 1-Chloroethyl group : δ 1.83 (d, J = 6.0 Hz, 3H), 6.43 (q, J = 6.0 Hz, 1H).

  • 2-Methoxyethyl group : δ 3.35 (s, 3H, OCH₃), 4.20–4.30 (m, 2H, CH₂O).

Purity Assessment

Gas chromatography (GC) of crude product typically shows >98% purity, with residual dichloromethane (<0.1%) as the primary impurity.

Industrial Applications and Challenges

The scalability of this synthesis is supported by its use in multi-kilogram batches for pharmaceutical precursors. However, the hygroscopic nature of 2-methoxyethanol necessitates anhydrous conditions, increasing production costs. Recent patents propose continuous-flow reactors to enhance efficiency and reduce solvent use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1-chloroethyl 2-methoxyethyl carbonate (inferred) with its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (R) Boiling Point (°C) Lipophilicity (Log P)* Key Applications
This compound† C₆H₁₁ClO₄ 182.60 2-methoxyethyl N/A Moderate (predicted) Hypothetical: Prodrug synthesis, pending experimental validation
1-Chloroethyl cyclohexyl carbonate (CECC) C₉H₁₅ClO₃ 206.67 Cyclohexyl N/A High Genotoxic impurity in candesartan cilexetil; monitored via GC-MS
1-Chloroethyl isopropyl carbonate C₆H₁₁ClO₃ 166.60 Isopropyl 70 Moderate Intermediate in cefpodoxime proxetil synthesis
1-Chloroethyl ethyl carbonate C₅H₉ClO₃ 152.58 Ethyl 159–161 Low Drug intermediate (e.g., candesartan cilexetil, cefotiam hexetil)

*Lipophilicity inferred from substituent size/polarity; cyclohexyl > isopropyl > ethyl > 2-methoxyethyl.

Key Research Findings and Trends

Structure-Activity Relationships: Lipophilicity (octanol/water distribution coefficient) governs tissue penetration and toxicity. Smaller substituents (e.g., ethyl) reduce chemical stability but improve aqueous solubility, favoring renal excretion .

Carbamoylation vs. Alkylation :

  • Nitrosoureas with chloroethyl groups exhibit dual mechanisms: alkylation of nucleic acids and carbamoylation of proteins. This duality may inform the design of carbonate prodrugs .

Regulatory Implications: The FDA and EMA mandate limits for genotoxic impurities (e.g., ≤1.5 µg/day). Sensitive methods (e.g., GC-MS/MS) are essential for compliance .

Q & A

Q. What is the recommended methodology for synthesizing 1-chloroethyl 2-methoxyethyl carbonate?

Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 1-chloroethyl chloroformate with 2-methoxyethanol under controlled conditions (0–5°C) in anhydrous dichloromethane, using a base like pyridine to neutralize HCl byproducts. Purification is achieved via vacuum distillation or column chromatography to isolate the product . Key parameters include maintaining stoichiometric ratios (1:1.1 molar ratio of chloroformate to alcohol) and inert atmospheres to prevent hydrolysis. Yield optimization requires precise temperature control and moisture-free environments.

Q. What safety protocols are critical when handling this compound?

The compound is moisture-sensitive and emits toxic vapors (e.g., HCl). Safety measures include:

  • Personal Protection : Respirators (NIOSH-approved), nitrile gloves, and chemical-resistant lab coats .
  • Ventilation : Use fume hoods to limit vapor exposure (TLV < 1 ppm) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .
  • Storage : In airtight containers under nitrogen at 2–8°C, away from oxidizers and moisture .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a key intermediate in prodrug formulations, such as angiotensin II receptor blockers (e.g., candesartan cilexetil) . The carbonate group enhances bioavailability by enabling enzymatic cleavage in vivo. For example, in candesartan synthesis, the compound facilitates esterification of carboxyl groups, improving intestinal absorption .

Advanced Research Questions

Q. How can GC-MS/MS be optimized to quantify trace impurities in this compound?

A validated GC-MS/MS method includes:

ParameterSpecification
ColumnDB-5MS (30 m × 0.25 mm, 0.25 µm)
Temperature80°C (5 min) → 300°C (20°C/min ramp)
Carrier GasHelium, 1.0 mL/min
IonizationElectron impact (70 eV)
DetectionMRM mode with transitions m/z 152 → 107 (quantifier) and 152 → 79 (qualifier)
Method validation requires linearity (R² > 0.99), LOD/LOQ (<10 ppb), and spike recovery (90–110%) .

Q. What structural features influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing chloroethyl group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Comparative studies with analogs (e.g., 1-chloroethyl isopropyl carbonate) show steric hindrance from bulkier alkoxy groups (e.g., cyclohexyl) reduces reaction rates by 30–40% . Kinetic studies in acetonitrile at 25°C reveal a second-order rate constant (k₂) of 1.2 × 10⁻³ M⁻¹s⁻¹ for reactions with primary amines, highlighting the balance between electronic and steric effects .

Q. How does hydrolytic stability vary under different pH and temperature conditions?

Degradation follows pseudo-first-order kinetics:

  • Acidic Conditions (pH 3) : Half-life (t₁/₂) = 12 hours; forms 2-methoxyethanol and chloroacetic acid.
  • Basic Conditions (pH 10) : t₁/₂ = 20 minutes; generates CO₂ and ethylene glycol derivatives.
  • Thermal Stability : At 40°C, degradation accelerates 4-fold compared to 25°C. Stabilizers like triethylamine (1% w/w) extend t₁/₂ to 48 hours at pH 7 .

Q. Table 1: Comparative Reactivity of Carbonate Analogs

CompoundAlkoxy GroupRate Constant (k₂, M⁻¹s⁻¹)
This compound2-methoxyethyl1.2 × 10⁻³
1-Chloroethyl isopropyl carbonateIsopropyl8.5 × 10⁻⁴
1-Chloroethyl cyclohexyl carbonateCyclohexyl5.7 × 10⁻⁴
Conditions: 25°C, acetonitrile, primary amine nucleophile

Q. Table 2: GC-MS/MS Method Validation Parameters

ParameterResult
Linearity (1–100 ppb)R² = 0.999
LOD0.5 ppb
LOQ1.5 ppb
Recovery (%)98.2 ± 2.1
Adapted from

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